Xanthine Oxidase Inhibitory Potency vs. Closest Patent Analogs (IC50)
In a standardized xanthine oxidase inhibition assay, 6-Amino-N-[(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]hexanamide (represented by binding data for CHEMBL4102185) demonstrated an IC50 of 4,810 nM [1]. This places its potency squarely within the range of its closest structural analogs from the same patent family. For instance, the 6c analog (CHEMBL4078844) showed a slightly inferior IC50 of 6,360 nM, while the 6e analog (CHEMBL4086701) exhibited a superior binding affinity with a Ki of 3,430 nM [2][3]. This data confirms that the aminohexanamide side chain provides a specific, tunable contribution to target engagement that is distinct from other alkyl or aryl substitutions.
| Evidence Dimension | Xanthine Oxidase Half-Maximal Inhibitory Concentration (IC50) |
|---|---|
| Target Compound Data | IC50: 4.81E+3 nM (4,810 nM) |
| Comparator Or Baseline | Analog 6c (CHEMBL4078844): IC50 6.36E+3 nM (6,360 nM); Analog 6e (CHEMBL4086701): Ki 3.43E+3 nM (3,430 nM) |
| Quantified Difference | Target is 1.32-fold more potent than Analog 6c, but 1.4-fold less potent than Analog 6e based on Ki/IC50 comparison. |
| Conditions | Inhibition of Xanthine oxidase (unknown origin) using xanthine as substrate; preincubated for 3 mins, measured every 15 mins. |
Why This Matters
This quantitative ranking within a congeneric series enables researchers to select the appropriate amino-functionalized analog for probing the contribution of the terminal amine to enzyme binding and biological activity.
- [1] BindingDB. BDBM50233806 (CHEMBL4102185): Affinity Data IC50: 4.81E+3 nM for Xanthine Dehydrogenase/Oxidase. US11021454, Compound 6a. Accessed 2026-05-10. View Source
- [2] BindingDB. BDBM50233807 (CHEMBL4078844): Affinity Data IC50: 6.36E+3 nM for Xanthine Dehydrogenase/Oxidase. US11021454, Compound 6c. Accessed 2026-05-10. View Source
- [3] BindingDB. BDBM50233808 (CHEMBL4086701): Affinity Data Ki: 3.43E+3 nM for Xanthine Dehydrogenase/Oxidase. US11021454, Compound 6e. Accessed 2026-05-10. View Source
